molecular formula C18H20ClN3O2 B7142550 N-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide

N-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide

Cat. No.: B7142550
M. Wt: 345.8 g/mol
InChI Key: FJEFMDIFFIEZIS-UHFFFAOYSA-N
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Description

N-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring attached to a chlorophenyl group, a pyridine ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-12-8-17(23)20-10-16(12)18(24)21-9-13-6-7-22(11-13)15-4-2-14(19)3-5-15/h2-5,8,10,13H,6-7,9,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEFMDIFFIEZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1C(=O)NCC2CCN(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step usually involves the coupling of the pyrrolidine intermediate with the pyridine intermediate under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

N-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl]-5-methylfuran-2-carboxamide
  • N-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl]-4-methyl-6-oxo-1H-pyridine-2-carboxamide

Uniqueness

N-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a chlorophenyl group and a pyridine ring makes it particularly versatile for various applications, setting it apart from other similar compounds.

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